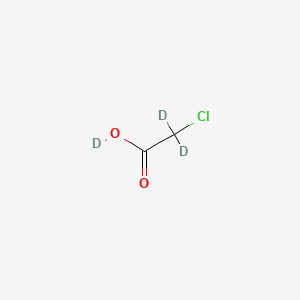

Chloroacetic acid-d3

Vue d'ensemble

Description

It is a colorless, hygroscopic crystalline solid with the molecular formula ClCD2CO2D and a molecular weight of 97.52 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for precise tracking and analysis in various chemical and biological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chloroacetic acid-d3 can be synthesized through the deuteration of chloroacetic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of chloroacetic acid with deuterium oxide (D2O) under acidic or basic conditions to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of acetic acid followed by deuteration. The chlorination process is carried out using chlorine gas in the presence of a catalyst, such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2). The resulting chloroacetic acid is then subjected to deuteration using deuterium oxide .

Analyse Des Réactions Chimiques

Types of Reactions

Chloroacetic acid-d3 undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of glycolic acid, amino acids, or thioglycolic acid.

Esterification: Reaction with alcohols to form esters such as methyl chloroacetate or ethyl chloroacetate.

Formation of Anhydrides: Reaction with acetic anhydride or chloroacetyl chloride to form mixed anhydrides.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in aqueous or alcoholic solutions with reagents like sodium hydroxide or ammonia.

Esterification: Conducted in the presence of an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Formation of Anhydrides: Requires reagents like phosphorus pentoxide (P2O5) or acetic anhydride.

Major Products

Glycolic Acid: Formed by hydrolysis of this compound in basic conditions.

Thioglycolic Acid: Produced by reaction with sodium hydrogensulfide.

Methyl Chloroacetate: Resulting from esterification with methanol.

Applications De Recherche Scientifique

Chloroacetic acid-d3 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Mécanisme D'action

The mechanism of action of chloroacetic acid-d3 involves its ability to participate in nucleophilic substitution reactions due to the presence of the chlorine atom. The deuterium atoms provide stability and allow for precise tracking in various processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies or reaction intermediates in chemical synthesis .

Comparaison Avec Des Composés Similaires

Chloroacetic acid-d3 is compared with other deuterated and non-deuterated chloroacetic acids:

Dichloroacetic Acid: Contains two chlorine atoms and is used in similar applications but has different reactivity and properties.

Trichloroacetic Acid: Contains three chlorine atoms and is more reactive, often used in protein precipitation and other biochemical applications.

Fluoroacetic Acid: Contains a fluorine atom instead of chlorine, used in different contexts due to its distinct chemical properties.

Similar Compounds

- Dichloroacetic Acid

- Trichloroacetic Acid

- Fluoroacetic Acid

- Bromoacetic Acid

- Iodoacetic Acid

- Acetic Acid

- 2-Chloropropionic Acid

- 3-Chloropropanoic Acid

- 2,2-Dichloropropionic Acid

- Sodium Chloroacetate

Activité Biologique

Chloroacetic acid-d3, a deuterated form of chloroacetic acid, is a compound of interest in various biological studies due to its unique properties and potential applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and therapeutic potential, supported by data tables and case studies.

This compound (CAS No. 79-11-8) is a halogenated acetic acid derivative that exhibits significant biological activity. Its mechanism of action primarily involves the inhibition of key metabolic pathways. Studies suggest that this compound may inhibit the tricarboxylic acid (TCA) cycle, leading to decreased cellular energy production and increased acidosis due to the accumulation of glycolic acid and oxalates .

Key Mechanisms:

- Inhibition of Aconitase: this compound inhibits aconitase, an enzyme crucial for the TCA cycle, affecting cellular metabolism .

- Sulfhydryl Group Interaction: The compound interacts with cellular components containing sulfhydryl groups, impairing normal biological functions .

Toxicity Profile

This compound is known for its toxic effects on various organ systems. The following table summarizes its acute and chronic toxicity profiles based on available literature:

| Toxicity Parameter | Acute Effects | Chronic Effects |

|---|---|---|

| CNS | Headaches, dizziness | Long-term cognitive impairment |

| Cardiovascular System | Arrhythmias | Potential for chronic heart disease |

| Renal Toxicity | Acute kidney injury | Chronic renal failure |

| Hepatotoxicity | Liver enzyme elevation | Hepatic fibrosis or cirrhosis |

The compound is highly corrosive and can cause severe irritation upon contact with skin or mucous membranes. Inhalation exposure may lead to respiratory distress and reactive airways dysfunction syndrome (RADS) in sensitive individuals .

Case Studies and Clinical Applications

Recent studies have explored the therapeutic potential of this compound in treating viral infections, particularly those caused by herpesviruses. A notable case series involved patients with plantar warts treated with monochloroacetic acid, demonstrating significant improvement in lesion resolution following treatment .

Case Study Summary:

- Patient 1: A 30-year-old male with recurrent genital herpes showed improvement in associated warts after treatment with chloroacetic acid derivatives.

- Patient 2: An adolescent male with persistent plantar warts underwent multiple treatments without success until chloroacetic acid was introduced, resulting in complete resolution after two months .

Research Findings

Research indicates that this compound has broad implications in both toxicology and therapeutic contexts. Its ability to disrupt metabolic pathways positions it as a candidate for further investigation in cancer therapy due to its potential to selectively target rapidly dividing cells.

Stability Studies

A recent comprehensive study evaluated the stability of this compound in various conditions. The findings highlighted that acidic environments significantly destabilize the compound, impacting its efficacy in therapeutic applications .

Propriétés

IUPAC Name |

deuterio 2-chloro-2,2-dideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCAUTSVDIKZOP-RIAYTAFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729151 | |

| Record name | Chloro(~2~H_3_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796-85-6 | |

| Record name | Chloro(~2~H_3_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1796-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.